



Application Note: LC-MS Method for Quantifying D-Glucose-13C6 Enrichment

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Compound of Interest		
Compound Name:	D-Glucose-13C6	
Cat. No.:	B025938	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing is a powerful technique in metabolic research, offering deep insights into the dynamic fluxes of metabolic pathways. D-Glucose-¹³C₆, a non-radioactive, stable isotope-labeled form of glucose, serves as a key tracer for studying central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. When introduced into a biological system, the ¹³C-labeled carbon backbone of glucose can be tracked as it is incorporated into various downstream metabolites.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific analytical technique ideal for this purpose. A significant advantage of LC-MS over traditional Gas Chromatography-Mass Spectrometry (GC-MS) methods is the elimination of the need for chemical derivatization of glucose, which simplifies sample preparation and reduces analytical uncertainty.[2][3][4]

This application note provides a detailed protocol for the quantification of D-Glucose-¹³C₆ enrichment in biological samples using LC-MS, from sample preparation to data analysis.

Principle of the Method

The method is based on isotope dilution mass spectrometry (ID-MS).[5] Biological samples (e.g., plasma, cell extracts) are spiked with a known concentration of D-Glucose-¹³C₆, which serves as an internal standard. The sample is then processed to extract metabolites. Using

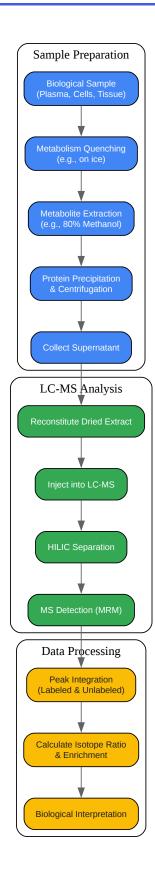


Liquid Chromatography (LC), the labeled glucose ([M+6]) is separated from the unlabeled, endogenous glucose ([M+0]). The separated molecules are then ionized and detected by a Mass Spectrometer (MS). The mass spectrometer differentiates the molecules based on their mass-to-charge ratio (m/z). By comparing the peak area of the labeled D-Glucose-13C6 (m/z 185.1 in negative ion mode) to the unlabeled D-Glucose (m/z 179.1 in negative ion mode), the isotopic enrichment and the concentration of endogenous glucose can be accurately quantified. [5] This ratiometric approach compensates for analyte loss that may occur during sample preparation and analysis.[5][6]

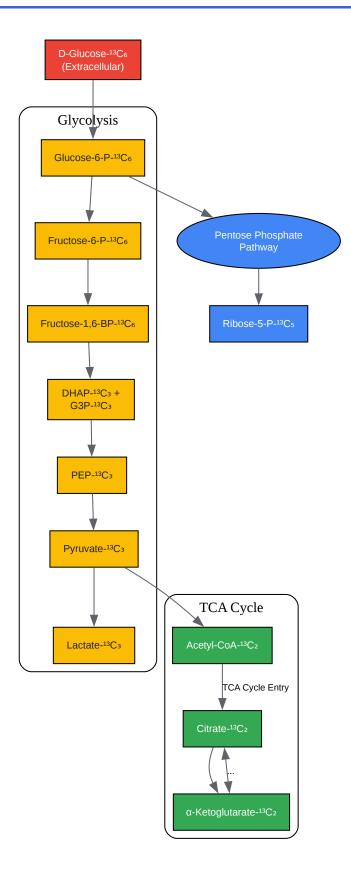
Experimental and Analytical Workflow

The overall workflow involves sample collection, metabolite extraction, LC-MS analysis, and data processing to determine isotopic enrichment.









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References

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- 6. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS PMC [pmc.ncbi.nlm.nih.gov]
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